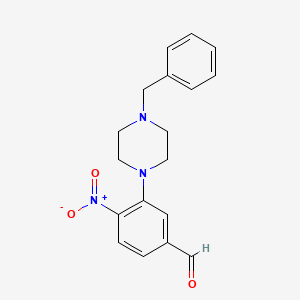
5-Tert-Butyl-1,3-oxazol-4-carbohydrazid
Übersicht
Beschreibung
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide is represented by the formula C8H13N3O2 . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
5-Tert-butyl-1,3-oxazole-4-carbohydrazide has a predicted density of 1.147±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie kann 5-Tert-Butyl-1,3-oxazol-4-carbohydrazid als Vorläufer für die Synthese neuartiger Verbindungen mit potenziellen therapeutischen Wirkungen dienen. Sein struktureller Rahmen könnte zur Entwicklung neuer Wirkstoffkandidaten genutzt werden, die auf verschiedene biologische Pfade abzielen. Insbesondere die Carbohydrazidgruppe der Verbindung könnte auf ihre potenzielle Verwendung als Prodrug untersucht werden, wobei aktive Wirkstoffe im Körper kontrolliert freigesetzt werden .
Materialwissenschaft
Materialwissenschaftler könnten die Verwendung von this compound bei der Herstellung neuer Polymere oder Beschichtungen untersuchen. Seine einzigartige chemische Struktur könnte wünschenswerte Eigenschaften wie thermische Stabilität oder Beständigkeit gegen Abbau verleihen, was es zu einem wertvollen Bestandteil in fortschrittlichen Verbundwerkstoffen macht .
Biochemie
Biochemiker könnten this compound auf seine Rolle bei der Hemmung oder Aktivierung von Enzymen untersuchen. Durch die Untersuchung seiner Wechselwirkung mit biologischen Makromolekülen könnten Forscher Einblicke in Enzymmechanismen gewinnen oder neue Pfade für die metabolische Regulation entdecken .
Landwirtschaft
Im Agrarsektor könnte diese Verbindung auf ihre Wirksamkeit als Wachstumsregler oder als Bestandteil von schädlingsresistenten Pflanzenschutzmitteln untersucht werden. Seine Fähigkeit, mit Pflanzenhormonen oder Abwehrmechanismen zu interagieren, könnte zu höheren Erträgen und verbesserter Widerstandsfähigkeit der Pflanzen führen .
Umweltwissenschaften
Umweltwissenschaftler könnten Anwendungen für this compound bei der Kontrolle oder Sanierung von Umweltverschmutzung finden. Sein Potenzial, an Schadstoffen zu binden oder als Katalysator bei Abbauprozessen zu wirken, könnte entscheidend für die Entwicklung umweltfreundlicher Lösungen für Umweltprobleme sein .
Chemische Synthese
Chemiker könnten this compound als Baustein bei der Synthese komplexer organischer Moleküle verwenden. Seine reaktiven Stellen machen ihn zu einem vielseitigen Zwischenprodukt für den Aufbau einer großen Bandbreite chemischer Einheiten, was Auswirkungen auf verschiedene industrielle Anwendungen haben könnte .
Analytische Chemie
In der analytischen Chemie könnte die Verbindung als Standard oder Reagenz bei der Quantifizierung und Identifizierung von Stoffen verwendet werden. Seine genau definierten Eigenschaften und Stabilität könnten es zu einem idealen Kandidaten für die Entwicklung neuer analytischer Methoden oder die Verbesserung bestehender machen .
Lebensmittelindustrie
Obwohl nicht direkt mit Lebensmittelprodukten in Verbindung steht, könnte this compound auf seine potenzielle Verwendung in Lebensmittelverpackungsmaterialien untersucht werden. Seine chemische Stabilität könnte zur Entwicklung neuer Arten von lebensmittelsicheren Verpackungen beitragen, die eine längere Haltbarkeit und Schutz vor Kontamination bieten .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, affecting their activity and subsequently influencing metabolic processes . The nature of these interactions often involves the binding of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide to the active sites of enzymes, thereby inhibiting their catalytic functions.
Cellular Effects
The effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide has demonstrated the ability to induce apoptosis and cause cell cycle arrest . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity, leading to a cascade of biochemical events that affect cellular function . Additionally, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Tert-butyl-1,3-oxazole-4-carbohydrazide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Additionally, high doses of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide can lead to toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis . For example, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide has been shown to inhibit hydrolase enzymes, leading to changes in the breakdown and synthesis of key metabolites.
Transport and Distribution
The transport and distribution of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide within cells and tissues are crucial for its activity. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity . The distribution of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUORJRQFRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)

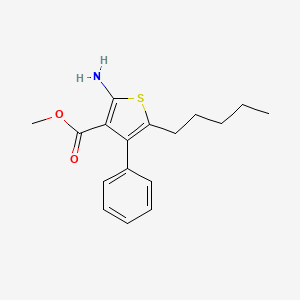
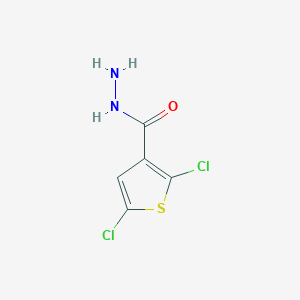

![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)
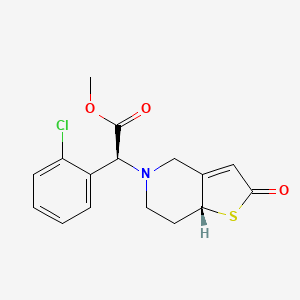
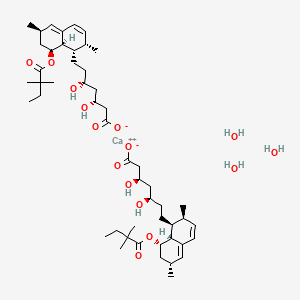

![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
